Relevance: This compound shares the core 1H-pyrazolo[3,4-b]pyridine structure with 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The key difference lies in the substituents at positions 1, 6, and 4. While the main compound has two 4-fluorophenyl groups at positions 1 and 6, and a trifluoromethyl group at position 4, this related compound has phenyl groups at positions 1 and 6 and a carbohydrazide group at position 4.
Relevance: Similar to 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, this compound belongs to the 1H-pyrazolo[3,4-b]pyridine class, particularly focusing on modifications at the 4-position. While the main compound possesses a trifluoromethyl group at position 4, this related compound features a carbohydrazide group substituted with a 4-hydroxybenzylidene moiety, highlighting the exploration of different functionalities at this position for antichagasic activity.
Relevance: This group of compounds shares a significant structural similarity with 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. Both the main compound and these derivatives possess the same core structure with a 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine core. The primary difference lies in the substituent at the 4-position. While the main compound has a trifluoromethyl group at position 4, this series of derivatives explores various substituents at this position, highlighting the impact of different functional groups on trypanocidal activity and cytotoxicity.
Relevance: This compound is structurally related to 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. Both share the core 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine structure. The difference lies in the substituents at positions 1, 6, and 4. The main compound features 4-fluorophenyl groups at positions 1 and 6 and a trifluoromethyl group at position 4. This related compound, while having phenyl groups at positions 1 and 6, possesses a N’-2-hydroxybenzylidene-carbohydrazide group at position 4. This structural modification at the 4-position highlights the exploration of different functional groups for enhancing antichagasic activity while minimizing cytotoxicity.
Relevance: This compound is structurally similar to 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, both sharing the common 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine core structure. The key distinction lies in the substituents at positions 1, 6, and 4. While the main compound has 4-fluorophenyl groups at positions 1 and 6 and a trifluoromethyl group at position 4, this related compound retains phenyl groups at positions 1 and 6 but has a 2-(N’-acetyl-1,3,4-oxadiazolin-2-yl)-phenyl acetate group at position 4. The incorporation of this specific substituent at the 4-position emphasizes the exploration of bioisosteric replacements for the carbohydrazide moiety, aiming to enhance antichagasic activity and improve the cytotoxicity profile.
Relevance: This compound is structurally related to 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine by virtue of their shared pyrazolo[3,4-b]pyridine core structure. The key differences arise from the substituents at various positions. Notably, the related compound lacks a substituent at position 4, where the main compound features a trifluoromethyl group. Furthermore, the related compound incorporates a 2-fluorophenyl group at position 4 and a 1H-indol-1-yl group at position 6, whereas the main compound has 4-fluorophenyl groups at both positions 1 and 6. This comparison emphasizes the structural diversity within the pyrazolo[3,4-b]pyridine class, achieved through variations in substituents and their positions, leading to diverse molecular arrangements and potential implications for crystal packing and solvation.
Relevance: This compound highlights a unique structural class within the pyrazolo[3,4-b]pyridine family, distinct from 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine due to its bis-nature and bridging unit. While the main compound is a mono-pyrazolo[3,4-b]pyridine, this related compound features two pyrazolo[3,4-b]pyridine units connected by a 1,4-phenylene linker. This structural variation introduces the concept of bis-heterocyclic systems and underscores the potential for developing structurally diverse compounds with potentially distinct biological activities within the pyrazolo[3,4-b]pyridine class.
Relevance: This compound further expands the structural diversity of bis-pyrazolo[3,4-b]pyridines, contrasting with the mono-pyrazolo[3,4-b]pyridine structure of 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The presence of chlorodiazenyl groups, absent in the main compound, highlights the possibility of incorporating reactive handles for further derivatization and exploring the impact of such modifications on biological activity.
Relevance: While sharing the pyrazolo[3,4-b]pyridine core with 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, this compound showcases a notable structural variation with its tetrahydro-pyridine ring, a feature absent in the main compound. This difference in saturation level within the pyridine ring can potentially influence its conformational flexibility and interactions with biological targets. Additionally, this compound lacks a substituent at position 1, while the main compound features a 4-fluorophenyl group, further highlighting the structural diversity within this class.
Relevance: This compound highlights a synthetically valuable intermediate within the pyrazolo[3,4-b]pyridine family, serving as a precursor to more complex structures. While structurally similar to 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, this o-aminoaldehyde lacks substituents at positions 1, 4, and 6, where the main compound features aryl and trifluoromethyl groups. This difference emphasizes the strategic use of simpler pyrazolo[3,4-b]pyridines as building blocks for accessing a broader range of fused heterocycles.
Relevance: These compounds exemplify the use of a pyrazolo[3,4-b]pyridine derivative, specifically the o-aminoaldehyde, as a key building block for constructing more complex fused heterocyclic systems. Unlike 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, which is a mono-pyrazolo[3,4-b]pyridine, these pyrazolo[3,4-h][1,6]naphthyridine derivatives incorporate an additional pyrimidine ring, demonstrating the versatility of pyrazolo[3,4-b]pyridines in synthetic elaborations and the creation of diverse chemical libraries.
Relevance: This series of compounds shares the core pyrazolo[3,4-b]pyridine structure with 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, highlighting the broad interest in this scaffold for medicinal chemistry. The key difference lies in the substituents and their positions. Notably, these derivatives feature a benzothiazole moiety directly attached to the pyrazolo[3,4-b]pyridine core, a structural motif absent in the main compound. This difference, along with variations in substituents at other positions, illustrates the exploration of different pharmacophores around the pyrazolo[3,4-b]pyridine core for modulating biological activity.
Relevance: This compound shares the 1H-pyrazolo[3,4-b]pyridine core with 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, highlighting the relevance of this core structure in pharmacological research. While the core is shared, the substituents and their positions differ significantly. BAY 41-2272 has a cyclopropyl group on its pyrimidine ring and a 2-fluorobenzyl group at position 1 of the pyrazolo[3,4-b]pyridine core, whereas the main compound does not have these substituents. These differences highlight the diverse pharmacological activities achievable through modifications on the 1H-pyrazolo[3,4-b]pyridine scaffold. ,
Relevance: This series shares the core 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine structure with 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, emphasizing the importance of this framework in antiparasitic research. The key difference lies in the substituents at positions 4 and 6. While the main compound has a 4-fluorophenyl group at position 6 and a trifluoromethyl group at position 4, these derivatives explore different substituents at C-6 and feature a carbohydrazide moiety at position 4. This comparison underlines how variations in substituent lipophilicity and volume influence the biological activity of this class of compounds.
Relevance: These derivatives highlight the use of a pyrazole-based scaffold, 1,1′-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone, as a building block for accessing various heterocyclic systems, including pyrazolo[3,4-b]pyridines. Although not directly containing the pyrazolo[3,4-b]pyridine core like 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, they serve as important intermediates for synthesizing related compounds with potential antimicrobial activities.
Relevance: Although not directly possessing the pyrazolo[3,4-b]pyridine core like 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, these bis-heterocyclic compounds are synthesized from a common pyrazole-based precursor and highlight the broader context of using pyrazole derivatives for accessing a range of heterocyclic systems, including pyrazolo[3,4-b]pyridines, with potential antimicrobial activities.
Relevance: These compounds, while structurally more complex, directly incorporate the pyrazolo[3,4-b]pyridine core found in 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, illustrating the extensibility of this core structure. The presence of additional heterocyclic rings, such as thieno[2,3-b]pyridine and a bridging pyrazole moiety, distinguishes them from the main compound, highlighting the potential of combining different heterocycles for modulating biological activities.
Relevance: These compounds, particularly the pyrazolo[3,4-b]pyridine-containing derivative, highlight the versatility of this core structure, found in 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, as a building block for creating structurally diverse bis-heterocyclic systems. The presence of additional heterocyclic rings and varied substituents distinguishes them from the main compound, emphasizing the exploration of different combinations of heterocycles for modulating biological activities.
Relevance: These compounds highlight the broader context of using bis-heterocyclic systems in medicinal chemistry, similar to the exploration of bis-pyrazolo[3,4-b]pyridine derivatives mentioned earlier. While they do not directly contain the pyrazolo[3,4-b]pyridine core like 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, they showcase the diversity of bis-heterocycles being investigated for potential biological activities.
Relevance: This series shares the core pyrazolo[3,4-b]pyridine scaffold with 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The significant difference lies in the lack of a trifluoromethyl group at position 4 in these derivatives, replaced by diverse aryl groups. This difference highlights the exploration of diverse aryl substituents at various positions of the pyrazolo[3,4-b]pyridine core for potentially enhancing biological activities. ,
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.